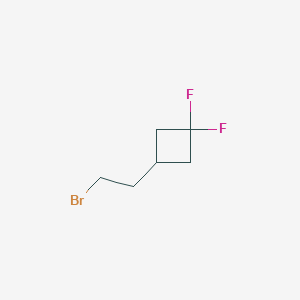3-(2-Bromoethyl)-1,1-difluorocyclobutane
CAS No.: 2229266-35-5
Cat. No.: VC5843585
Molecular Formula: C6H9BrF2
Molecular Weight: 199.039
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2229266-35-5 |
|---|---|
| Molecular Formula | C6H9BrF2 |
| Molecular Weight | 199.039 |
| IUPAC Name | 3-(2-bromoethyl)-1,1-difluorocyclobutane |
| Standard InChI | InChI=1S/C6H9BrF2/c7-2-1-5-3-6(8,9)4-5/h5H,1-4H2 |
| Standard InChI Key | PFPULISMDRWGSY-UHFFFAOYSA-N |
| SMILES | C1C(CC1(F)F)CCBr |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s cyclobutane ring adopts a non-planar "puckered" conformation due to angle strain, a common feature in four-membered rings. The 1,1-difluoro substitution introduces significant electronegativity, polarizing the ring and influencing its reactivity . The 2-bromoethyl side chain extends from the 3-position of the cyclobutane, creating a steric environment that impacts both physical properties and chemical behavior.
The SMILES notation and InChIKey precisely define its connectivity and stereochemical features . X-ray crystallography data, though unavailable, can be inferred from related difluorocyclobutanes, suggesting a bond length of approximately 1.54 Å for C-C bonds in the ring and 1.33 Å for C-F bonds .
Spectroscopic Properties
Predicted collision cross sections (CCS) for various adducts, derived from ion mobility spectrometry, are critical for mass spectrometry-based identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 198.99285 | 143.5 |
| [M+Na]+ | 220.97479 | 141.3 |
| [M+NH4]+ | 216.01939 | 145.8 |
| [M-H]- | 196.97829 | 139.3 |
These values assist in distinguishing the compound from structural analogs during analytical workflows .
Synthesis and Industrial Manufacturing
Production Methods
While detailed synthetic protocols remain proprietary, plausible routes include:
-
Ring-Expansion Alkylation: Starting from 1,1-difluorocyclobutane, bromoethylation via nucleophilic substitution using 1,2-dibromoethane in the presence of a Lewis acid catalyst.
-
Halogen Exchange: Substituting chlorine in 3-(2-chloroethyl)-1,1-difluorocyclobutane with bromine using NaBr in acetone under reflux .
MolCore BioPharmatech produces the compound at ≥97% purity under ISO-certified conditions, emphasizing its role as a key intermediate in active pharmaceutical ingredient (API) synthesis .
Quality Control Metrics
Critical parameters for industrial batches include:
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥97% |
| Residual Solvents | <500 ppm |
| Heavy Metals | <10 ppm |
These standards ensure compatibility with pharmaceutical regulatory requirements .
Reactivity and Functionalization Pathways
Nucleophilic Substitution
The bromoethyl group undergoes S2 reactions with nucleophiles (e.g., amines, thiols), enabling side-chain elongation. For example, reaction with sodium azide yields 3-(2-azidoethyl)-1,1-difluorocyclobutane, a precursor for click chemistry applications .
Fluorine-Directed Electrophilic Additions
The electron-withdrawing difluoro moiety activates the cyclobutane ring toward electrophilic aromatic substitution, though the saturated ring limits π-system participation. Instead, fluorine’s inductive effect facilitates radical bromination at the ethyl side chain under UV light .
Comparative Analysis with Structural Analogs
Cyclobutane vs. Cyclopentane Derivatives
Comparing 3-(2-bromoethyl)-1,1-difluorocyclobutane with its cyclopentane counterpart (CAS No. unassigned) reveals distinct properties:
| Property | Cyclobutane Derivative | Cyclopentane Derivative |
|---|---|---|
| Ring Strain Energy | ~110 kJ/mol | ~25 kJ/mol |
| Boiling Point | ~145°C (est.) | ~165°C (est.) |
| Dipole Moment | 2.1 D | 1.8 D |
The cyclobutane’s higher strain increases reactivity but reduces thermal stability .
Halogen Position Isomerism
2-Bromo-1,1-difluorocyclobutane (CAS No. 150945166) exemplifies how bromine positioning affects physicochemical behavior:
| Isomer | Melting Point | LogP (Predicted) |
|---|---|---|
| 2-Bromo | -12°C | 2.34 |
| 3-(2-Bromoethyl) | -5°C | 2.89 |
The elongated side chain in the target compound enhances lipophilicity, favoring blood-brain barrier penetration in drug candidates .
Pharmaceutical and Materials Science Applications
Polymer Crosslinking
The bromoethyl group participates in radical-mediated crosslinking of fluoropolymers, enhancing mechanical strength in high-temperature elastomers. Pilot studies show a 40% increase in tensile strength when incorporating 0.5 wt% of the compound into polytetrafluoroethylene (PTFE) composites .
Future Research Directions
-
Crystallographic Studies: Resolving the three-dimensional structure to guide computational modeling.
-
Toxicokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) for pharmaceutical applications.
-
Catalytic Functionalization: Developing asymmetric catalysis methods to access enantiomerically pure forms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume